4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-6-19(23-22-14)25-12-15-7-9-24(10-8-15)18-11-17(20-13-21-18)16-3-2-4-16/h5-6,11,13,15-16H,2-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNRCXBJAMRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with several functional groups, including a pyrimidine core, a cyclobutyl substituent, and a piperidine moiety linked to a pyridazine. Its molecular formula is , and it has a molecular weight of 435.5 g/mol, which contributes to its biological activity and interaction with various biological targets .
Histamine H3 Receptor Antagonism
One of the primary applications of this compound is its role as an antagonist at the histamine H3 receptor. Research indicates that compounds similar to 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine exhibit significant binding affinity to the H3 receptor, which is implicated in various neurological disorders, including sleep disorders, obesity, and cognitive dysfunctions. For instance, analogs have shown potential in promoting wakefulness and reducing REM sleep in animal models, indicating their utility in treating sleep-related conditions .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. Research has demonstrated that certain pyrimidine-based compounds can inhibit cell proliferation and migration in cancer cell lines. The structural features of 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .
Case Study 1: Sleep Disorders Treatment
A clinical candidate derived from similar chemical scaffolds showed promising results in treating sleep disorders by acting as an inverse agonist at the H3 receptor. The compound demonstrated high receptor occupancy and favorable pharmacokinetic properties, supporting its further development as a therapeutic agent for conditions like narcolepsy and other sleep-related disorders .
Case Study 2: Antitumor Activity
In vitro studies on pyrimidine derivatives have indicated significant antitumor activity against various cancer cell lines. Compounds with structural similarities to 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine were evaluated for their ability to inhibit cancer cell proliferation. Results revealed that modifications to the pyrimidine structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
describes pyrazino/pyrido-pyrimidinone derivatives with diverse piperidine/piperazine substituents, such as 7-(1-methylpiperidin-4-yl) and 7-[1-(2-hydroxyethyl)piperidin-4-yl] . Key differences include:
Comparison with Anti-Mycobacterial Pyrimidine-Dione
highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine-dione with anti-tuberculosis activity . Key distinctions:
- Pyrimidine Core : The target compound lacks the dione moiety, altering hydrogen-bonding capacity and electron distribution.
- Substituent Chemistry: The dimethylphenoxy group in is lipophilic and aromatic, whereas the target’s pyridazinyloxy group offers nitrogen-rich polarity, possibly influencing solubility and target selectivity.
Structural Insights from Crystallography Studies
analyze 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine , a simpler analog with a methyl group (position 4) and unmodified piperidine (position 6) . Comparisons include:
- Piperidine Functionalization : The target’s [(6-methylpyridazin-3-yl)oxy]methyl group adds complexity absent in ’s compound, which may enhance target affinity through additional interactions (e.g., van der Waals, π-stacking).
Tabulated Comparison of Key Features
Implications for Drug Design
- Cyclobutyl’s Role : The cyclobutyl group may confer unique pharmacokinetic properties, balancing lipophilicity and steric effects compared to methyl or aromatic groups .
- Pyridazine Advantage: The pyridazinyloxy substituent could enhance target engagement through nitrogen-mediated interactions, differentiating it from phenoxy or aliphatic groups in analogs .
- Piperidine Flexibility: Substituents on piperidine (e.g., ’s hydroxyethyl) are known to modulate solubility and bioavailability, suggesting the target compound’s pyridazine group may offer a novel optimization path .
Biological Activity
4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of histamine receptor modulation. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including a pyrimidine core, a cyclobutyl substituent, and a piperidine moiety linked to a pyridazine. The molecular formula is , with a molecular weight of approximately 342.44 g/mol.
Histamine Receptor Interaction
Research indicates that derivatives of this compound exhibit high affinity for the histamine H3 receptor (H3R). H3R is involved in neurotransmitter release regulation and has been implicated in various neurological conditions.
- Affinity Studies : In vitro studies showed that compounds similar to 4-cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine displayed low nanomolar affinity for H3R, with selectivity over other histamine receptor subtypes (H1R, H2R, H4R) .
- Functional Assays : In vivo experiments demonstrated that these compounds could act as inverse agonists at H3R, enhancing wakefulness and cognitive functions in animal models .
Antitumor Activity
Some studies have explored the potential antitumor properties of pyrimidine derivatives. For instance, certain pyrimidine nucleosides have shown significant inhibition of cell proliferation in cancer cell lines . Although specific data on 4-cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is limited, its structural analogs suggest possible anticancer effects.
Synthesis
The synthesis of 4-cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves several steps:
- Preparation of Pyrimidine Core : The initial step typically involves the formation of the pyrimidine structure through condensation reactions.
- Cyclobutyl Group Introduction : The cyclobutyl moiety can be introduced via alkylation methods.
- Piperidine and Pyridazine Functionalization : The final steps involve attaching the piperidine ring and the pyridazine group through nucleophilic substitutions or coupling reactions.
Case Studies
A few case studies highlight the biological relevance of compounds structurally related to 4-cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine:
- Cognition Enhancement : A study demonstrated that related H3R antagonists improved cognitive performance in rat models, suggesting potential therapeutic applications in cognitive disorders .
- Anticancer Properties : Research on pyrimidine derivatives revealed their ability to inhibit tumor growth in vitro, indicating that further investigation into this compound's anticancer potential could be warranted .
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiolation | NaSH, DMF | DMF | 0–5°C | 65–75 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 50–60 |
Basic: What analytical techniques validate structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclobutyl protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 424.2012) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves piperidine-pyrimidine dihedral angles (e.g., 45°–55° for optimal target binding) .
Basic: How is preliminary biological activity screened?
Answer:
- In vitro assays :
- Antimicrobial : MIC tests against S. aureus and E. coli (IC₅₀: 8–12 µM) .
- Anticancer : MTT assays on HeLa cells (IC₅₀: 15–20 µM) .
- Target profiling : Radioligand binding assays for kinase inhibition (e.g., EGFR, IC₅₀: 10 nM) .
Q. Table 2: Biological Activity Profile
| Assay | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 10 nM | |
| Antimicrobial | E. coli | 12 µM |
Advanced: What mechanistic insights explain its target selectivity?
Answer:
- Structural dynamics : Molecular dynamics simulations reveal hydrophobic interactions between the cyclobutyl group and kinase ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.003 s⁻¹) .
- Mutagenesis studies : Substituting pyridazinyl oxygen with sulfur reduces affinity by 10-fold, highlighting H-bonding criticality .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Dose-response reevaluation : Validate IC₅₀ values using orthogonal assays (e.g., ATP depletion vs. cell viability) .
- Metabolic stability : Test liver microsome degradation (e.g., t₁/₂ = 45 min in human hepatocytes) to account for false negatives .
- Computational docking : Reconcile discrepancies by modeling compound conformers (e.g., axial vs. equatorial piperidine) .
Advanced: How does structural modification enhance potency?
Answer:
- Comparative SAR :
- Cyclobutyl → Cyclohexyl : Reduces kinase inhibition 3-fold due to steric hindrance .
- Pyridazine → Pyridine : Lowers antimicrobial activity (MIC increases from 12 µM to 50 µM) .
- Deuterated analogs : Improve metabolic stability (e.g., t₁/₂ increases from 45 min to 90 min) .
Q. Table 3: Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclohexyl substitution | IC₅₀ increases 3× | |
| Pyridine replacement | MIC increases 4× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
